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Compound of Interest

Compound Name:
2-Amino-5-Bromo-4-

Methylthiazole

Cat. No.: B1282055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the heterocyclic compound 2-Amino-5-Bromo-4-Methylthiazole. Due to the limited

availability of direct experimental spectra for this specific molecule, this document presents

predicted data based on the analysis of structurally analogous compounds. The information

herein serves as a valuable resource for the identification, characterization, and quality control

of 2-Amino-5-Bromo-4-Methylthiazole in research and development settings.

Spectroscopic Data Summary
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Amino-5-Bromo-4-Methylthiazole. These

predictions are derived from known spectroscopic behaviors of similar 2-aminothiazole

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.3 Singlet 3H -CH₃

~7.0 Broad Singlet 2H -NH₂
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Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~15 -CH₃

~110 C5-Br

~150 C4-CH₃

~168 C2-NH₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic/methyl)

~1630 Strong N-H bend (amine)

~1550 Medium C=N stretch (thiazole ring)

~1450 Medium C-H bend (methyl)

Below 1000 Medium-Strong C-Br stretch, Ring vibrations

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

[M]⁺ and [M+2]⁺

Molecular ion peaks with approximately 1:1

ratio, characteristic of a monobrominated

compound.

[M-Br]⁺
Fragment corresponding to the loss of a

bromine atom.

Further fragmentation
Peaks corresponding to the cleavage of the

thiazole ring.
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Amino-5-Bromo-4-Methylthiazole is prepared by dissolving approximately 5-

10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz

or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using the KBr (potassium bromide) pellet method. A

small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately

100-200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin,

transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass

spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The

instrument is operated in positive ion mode to observe the molecular ion and characteristic

fragment ions. High-resolution mass spectrometry (HRMS) can be employed for the

determination of the exact mass and elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 2-Amino-5-Bromo-4-Methylthiazole.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-Bromo-4-
Methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282055#spectroscopic-data-for-2-amino-5-bromo-4-
methylthiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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